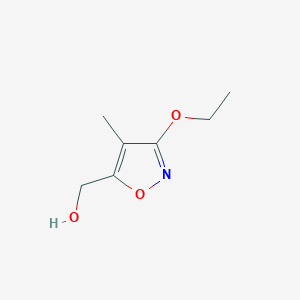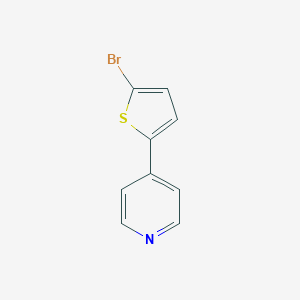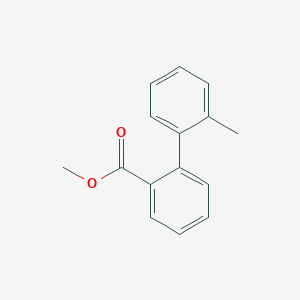
Methyl 2-(2-methylphenyl)benzoate
Overview
Description
“Methyl 2-(2-methylphenyl)benzoate” is an organic compound that belongs to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group .
Synthesis Analysis
The synthesis of similar compounds often involves the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(2-methylphenyl)benzoate” is C16H16O2 . It has a molecular weight of 240.30 g/mol . The IUPAC Standard InChI is InChI=1S/C16H16O2/c1-12-7-3-5-9-14(12)11-18-16(17)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 .
Chemical Reactions Analysis
Esters, including “Methyl 2-(2-methylphenyl)benzoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .
Physical And Chemical Properties Analysis
“Methyl 2-(2-methylphenyl)benzoate” is a colorless liquid at room temperature . It has a molecular weight of 240.30 g/mol . It has a topological polar surface area of 26.3 Ų . It has a rotatable bond count of 4 . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .
Scientific Research Applications
Organic Synthesis Precursor
Methyl 2-(2-methylphenyl)benzoate: serves as a valuable precursor in organic synthesis. Its structure, which includes ester and formyl functional groups, makes it a versatile substrate for constructing complex organic compounds. It’s particularly useful in multistep synthetic routes, such as Ugi reactions and tetrazole photoclick reactions .
Pharmacological Research
This compound is known for its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . It’s used as a starting material in the synthesis of bioactive molecules that interact with various receptors, aiding in the discovery of new drug candidates.
Bioactive Molecule Scaffold
As an active scaffold, Methyl 2-(2-methylphenyl)benzoate is significant in the search for new bioactive molecules. Its reactive functional groups are suitable for forming new compounds that can be further developed into pharmaceuticals .
Medical Product Manufacturing
The compound’s synthetic versatility allows it to be used as raw material in the preparation of medical products. It’s an essential starting material for many organic compounds that have potential medical applications .
Antimicrobial Activity
Research has shown that derivatives of Methyl 2-(2-methylphenyl)benzoate exhibit antimicrobial activity. This makes it a valuable compound in the development of new antimicrobial agents that could be used to treat various infections .
Drug Discovery Process
In the drug discovery process, a readily available and easily prepared precursor like Methyl 2-(2-methylphenyl)benzoate is crucial. It allows for the manipulation of functional groups at the initial stage of synthesis, leading to the formation of target molecules with potential therapeutic effects .
Development of Dyes and Pigments
The compound’s derivatives are also explored for their color properties, which can be used in the development of dyes and pigments. These applications extend to industries such as textiles and coatings .
Coordination Chemistry
Methyl 2-(2-methylphenyl)benzoate: and its derivatives can act as ligands in coordination chemistry, forming complexes with transition metals. These complexes have various applications, including catalysis and materials science .
Mechanism of Action
Target of Action
Methyl 2-(2-methylphenyl)benzoate, a derivative of benzoate, is a compound with potential antimicrobial properties Similar compounds have been found to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
It is known that benzoate derivatives can interact with their targets, leading to changes in the target’s function . For instance, some benzoate derivatives have been found to inhibit the polymerization of FtsZ, a protein essential for bacterial cell division .
Biochemical Pathways
It is known that benzoate and its derivatives can be metabolized by the human gut microbiome . This metabolism involves the conversion of benzoate into various metabolites via the beta-ketoadipate pathway .
Pharmacokinetics
It is known that benzoate derivatives can be metabolized by the human gut microbiome .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, potentially through the inhibition of key functional proteins in bacterial cell division .
Future Directions
Esters, including “Methyl 2-(2-methylphenyl)benzoate”, have several commercial and synthetic applications. They are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils . In the field of chemistry, they are employed as reagents in organic synthesis . Interestingly, they also exhibit pesticide properties . Therefore, they have seen applications in eco-friendly pest control strategies . Furthermore, due to their high energy density and low freezing point, they have sparked interest in their potential as a biofuel, particularly for aviation applications .
properties
IUPAC Name |
methyl 2-(2-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFOMARCXDOJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362680 | |
| Record name | Methyl 2-(2-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188943-06-8 | |
| Record name | Methyl 2-(2-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





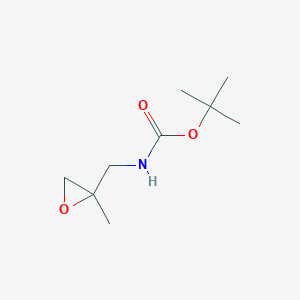
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
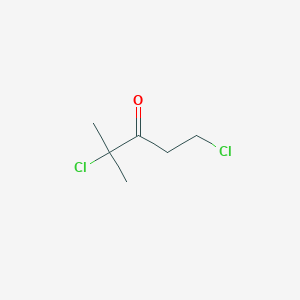
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
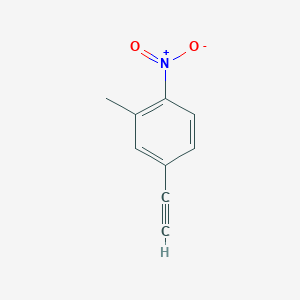

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)

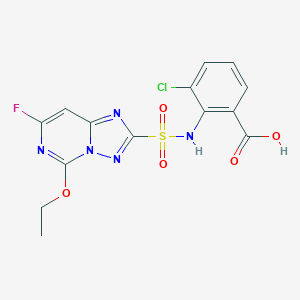
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
